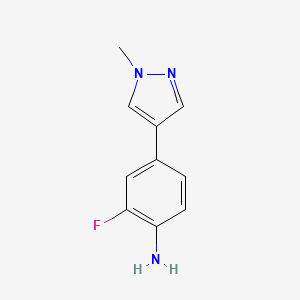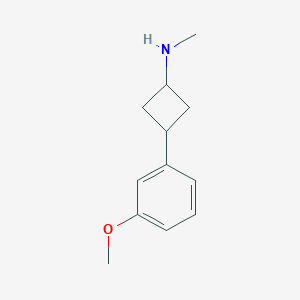
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrrole ring substituted with two methyl groups and an aniline moiety substituted with a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2,5-dimethylpyrrole with 2-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds . This process utilizes simple and readily available starting materials and features inexpensive metal catalysts (copper or iron) and a green oxidant (O2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different aniline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts and molecular oxygen (O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, reduced aniline derivatives, and various substituted anilines depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethyl)aniline: Lacks the pyrrole ring, resulting in different chemical properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, affecting its reactivity and applications.
4-(1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline: Lacks the methyl groups on the pyrrole ring, influencing its steric and electronic properties.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13F3N2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H13F3N2/c1-8-3-4-9(2)18(8)10-5-6-12(17)11(7-10)13(14,15)16/h3-7H,17H2,1-2H3 |
Clé InChI |
JQCGDDYTRIDQIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=C(C=C2)N)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


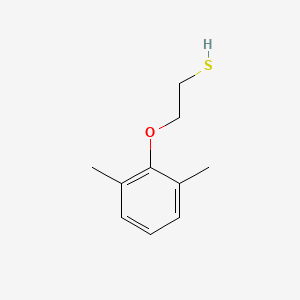
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
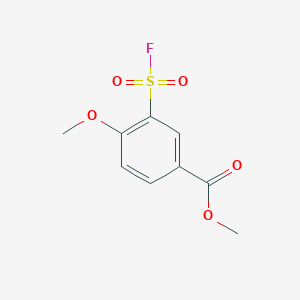
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
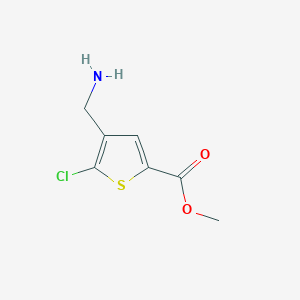

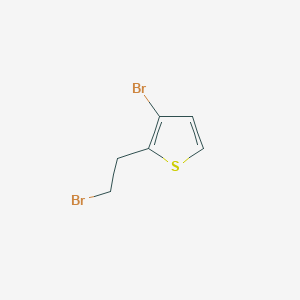
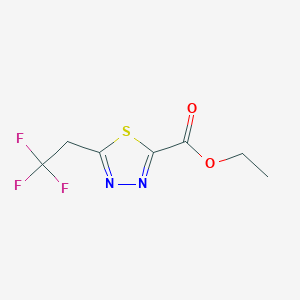
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)

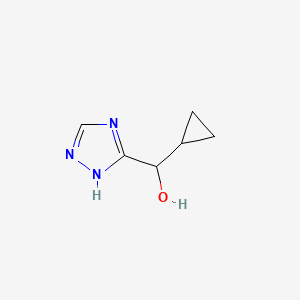
![1-Fluoro-3-[(1H-pyrrol-1-yl)amino]propan-2-ol](/img/structure/B13223857.png)
